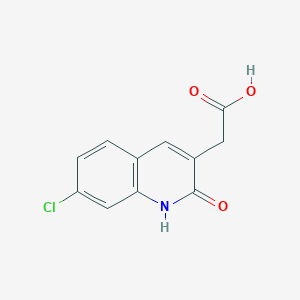
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical applications. This compound features a quinoline ring system with a chloro and hydroxy substituent, making it a valuable scaffold in medicinal chemistry.
準備方法
The synthesis of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-2-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in studying the mechanisms of microbial resistance and developing new antimicrobial agents.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, such as anticancer, anti-inflammatory, and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.
作用機序
The mechanism of action of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the quinoline ring enhance its binding affinity to enzymes and receptors. For example, it may inhibit microbial enzymes by binding to their active sites, disrupting essential biochemical processes. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.
類似化合物との比較
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Lacks the chloro substituent, resulting in different biological activity and chemical reactivity.
7-Chloroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with molecular targets.
2-(7-Bromo-2-hydroxyquinolin-3-yl)acetic acid: Similar structure but with a bromo substituent instead of chloro, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
2-(7-chloro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-8-2-1-6-3-7(4-10(14)15)11(16)13-9(6)5-8/h1-3,5H,4H2,(H,13,16)(H,14,15) |
InChIキー |
PZJPZUHSEBJPOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


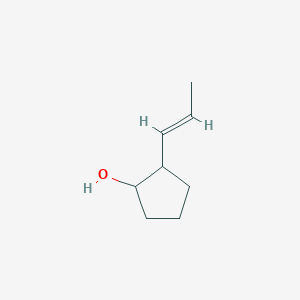

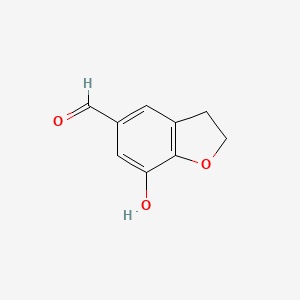
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

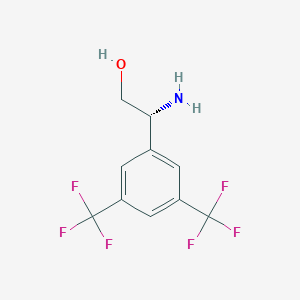
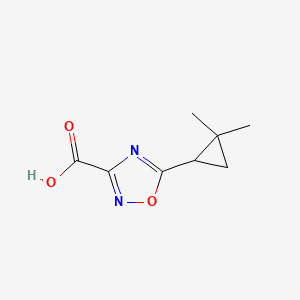
![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
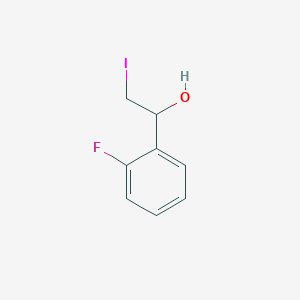
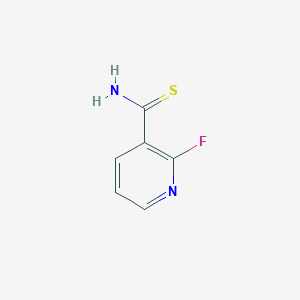


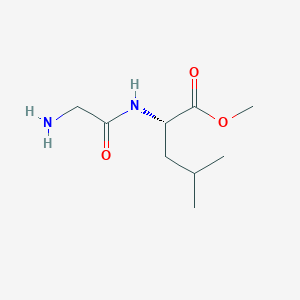
![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
